An In-depth Technical Guide to Isonicotinate: Structure, Properties, and Biological Relevance
An In-depth Technical Guide to Isonicotinate: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isonicotinate, the conjugate base of isonicotinic acid, is a pyridine-containing organic compound of significant interest in medicinal chemistry and drug metabolism. It serves as a fundamental structural motif in various pharmacologically active agents and is a key metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental protocols for isonicotinate and its derivatives. Quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
Isonicotinate is formally known as pyridine-4-carboxylate. It is derived from the deprotonation of the carboxylic acid group of isonicotinic acid (pyridine-4-carboxylic acid). The structure is characterized by a pyridine (B92270) ring with a carboxylate group at the 4-position.
Chemical Structure of Isonicotinate:
The properties of isonicotinate are intrinsically linked to its parent compound, isonicotinic acid, and its common salt and ester forms.
Quantitative Data
The following tables summarize key quantitative data for isonicotinic acid, sodium isonicotinate, and two common ester derivatives.
| Property | Isonicotinic Acid | Sodium Isonicotinate | Methyl Isonicotinate | Ethyl Isonicotinate |
| Molecular Formula | C₆H₅NO₂ | C₆H₄NNaO₂ | C₇H₇NO₂ | C₈H₉NO₂ |
| Molecular Weight | 123.11 g/mol | 145.09 g/mol [2] | 137.14 g/mol | 151.16 g/mol |
| CAS Number | 55-22-1 | 16887-79-9[2] | 2459-09-8 | 1570-45-2 |
| Melting Point | >300 °C | >300 °C | 8-8.5 °C | Not readily available |
| Boiling Point | 260 °C at 15 mmHg | Not available | 207-209 °C | 92 °C at 8 mmHg |
| pKa (of Isonicotinic Acid) | 4.96 | Not applicable | Not applicable | Not applicable |
| Solubility in Water | 5.2 g/L at 20 °C. Sparingly soluble in cold water, more soluble in hot water. | Soluble | Slightly soluble | Immiscible |
| Solubility in Organic Solvents | Practically insoluble in benzene (B151609) and ether. Soluble in hot ethanol. | Insoluble in non-polar organic solvents. | Soluble in chloroform (B151607) and ethyl acetate (B1210297). | Soluble in alcohol, ether, chloroform, and benzene. |
| UV-Vis λmax (in acidic mobile phase) | 214 nm, 264 nm | Data not readily available. | Data not readily available. | Data not readily available. |
Biological Role: The Isoniazid Metabolic Pathway
Isonicotinate plays a crucial role in the metabolism of isoniazid (INH), a primary drug for treating tuberculosis. INH is a prodrug that is metabolized in the liver. One of the major metabolic pathways involves the hydrolysis of isoniazid by amidases to produce isonicotinic acid (which exists as isonicotinate at physiological pH) and hydrazine (B178648).[1][3] The accumulation of certain metabolites of isoniazid, such as hydrazine and acetylhydrazine, is associated with hepatotoxicity.[1][4]
Below is a diagram illustrating the metabolic pathway of isoniazid.
Caption: Metabolic pathway of Isoniazid (INH).
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of isonicotinate and its derivatives.
Synthesis of Sodium Isonicotinate
This protocol describes the preparation of sodium isonicotinate from isonicotinic acid.
Materials:
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Isonicotinic acid
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Sodium hydroxide (B78521) (NaOH)
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Distilled water
Procedure:
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Dissolve a specific molar amount of isonicotinic acid in a solution of a molar equivalent of sodium hydroxide in distilled water.[5] This can be done at an elevated temperature (e.g., 60-80 °C) with stirring to ensure complete dissolution.[5]
-
Cool the resulting solution to room temperature (approximately 20-30 °C) and continue stirring.
-
If crystallization does not occur spontaneously, induce it by adding a seed crystal of sodium isonicotinate.
-
Continue cooling the solution to about 15 °C to maximize crystal formation.
-
Collect the precipitated crystals of sodium isonicotinate by filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified sodium isonicotinate.
Synthesis of Methyl Isonicotinate (Esterification)
This protocol outlines the Fischer esterification of isonicotinic acid to produce methyl isonicotinate.
Materials:
-
Isonicotinic acid
-
Methanol (B129727) (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated sodium carbonate (Na₂CO₃) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure using Sulfuric Acid Catalyst:
-
In a round-bottomed flask, suspend 10 g of isonicotinic acid in 25 mL of methanol.
-
Carefully add 3 mL of concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture on a water bath for 8 hours.
-
After cooling, neutralize the mixture with a saturated solution of sodium carbonate until effervescence ceases.
-
Methyl isonicotinate will separate as an oily layer.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the chloroform under reduced pressure to obtain the crude ester.
-
The product can be further purified by vacuum distillation.
Procedure using Thionyl Chloride:
-
To a stirred solution of isonicotinic acid (1.66 g, 10 mmol) in 20 mL of methanol at 0 °C, add thionyl chloride (1.45 mL, 20 mmol) dropwise over 1 hour.
-
Stir the reaction mixture for 12 hours at 50 °C.
-
Cool the mixture to room temperature and dilute with 25 mL of water.
-
Evaporate the methanol under reduced pressure.
-
Adjust the pH to approximately 6 with an aqueous solution of sodium bicarbonate.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the ester.
Purification by Recrystallization
This is a general procedure for the purification of solid isonicotinic acid.
Materials:
-
Crude isonicotinic acid
-
Distilled water
Procedure:
-
Transfer the crude isonicotinic acid to a beaker.
-
Add a minimum amount of distilled water and heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Yellow granular crystals of isonicotinic acid nitrate (B79036) will separate out.
-
For further purification, the material can be recrystallized from hot water.
-
Filter the crystals using a Büchner funnel and wash with three portions of cold water.
-
The purified isonicotinic acid can be dried in an oven.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of isonicotinic acid.
Instrumentation and Conditions:
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile (10%) and 0.05% Sulfuric acid in water (90%)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Sample Preparation: 1.0 mg/mL in 50:50 acetonitrile/water
-
Injection Volume: 1 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of isonicotinic acid of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Prepare the sample solution by dissolving the analyte in the sample solvent.
-
Inject the sample solution and record the chromatogram.
-
Quantify the amount of isonicotinic acid in the sample by comparing its peak area to the calibration curve.
Conclusion
Isonicotinate is a molecule of considerable importance, bridging the gap between fundamental organic chemistry and clinical pharmacology. Its properties are well-characterized, and its role as a key metabolite of isoniazid underscores its biological relevance. The experimental protocols detailed in this guide provide a practical framework for the synthesis, purification, and analysis of isonicotinate and its derivatives, empowering researchers in their drug discovery and development endeavors. A thorough understanding of the principles and procedures outlined herein is essential for professionals working with this versatile chemical entity.
References
- 1. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 2. Sodium Isonicotinate | C6H4NNaO2 | CID 23662338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
